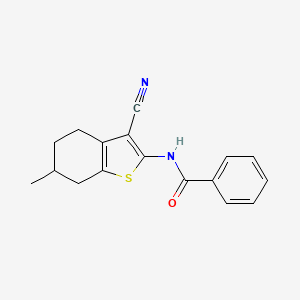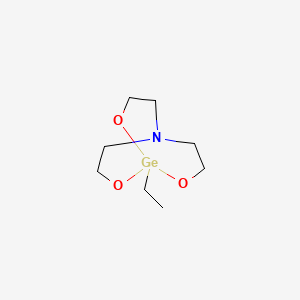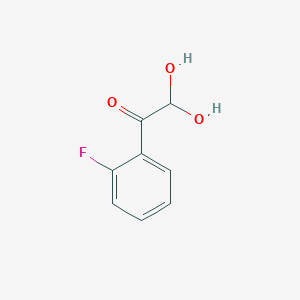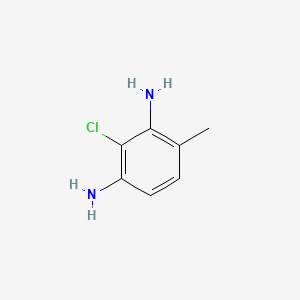![molecular formula C16H16N2O3 B13820707 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 35139-98-1](/img/structure/B13820707.png)
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that belongs to the family of diazabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. The presence of the cinnamoyl group adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol: Shares the diazabicyclo[3.2.1]octane core but differs in the functional groups attached.
Tropane Alkaloids: Compounds like cocaine and atropine that also feature the 8-azabicyclo[3.2.1]octane scaffold.
Uniqueness
3-Methyl-8-cinnamoyl-3,8-diazabicyclo[321]octane-2,4-dione is unique due to the presence of the cinnamoyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
35139-98-1 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
3-methyl-8-[(E)-3-phenylprop-2-enoyl]-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C16H16N2O3/c1-17-15(20)12-8-9-13(16(17)21)18(12)14(19)10-7-11-5-3-2-4-6-11/h2-7,10,12-13H,8-9H2,1H3/b10-7+ |
InChI-Schlüssel |
ICGQGUKMXAOFOU-JXMROGBWSA-N |
Isomerische SMILES |
CN1C(=O)C2CCC(C1=O)N2C(=O)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)C2CCC(C1=O)N2C(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)




![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)

